molecular formula C19H24N2O4 B1305273 Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine CAS No. 436099-99-9

Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine

Katalognummer: B1305273
CAS-Nummer: 436099-99-9
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: OKMASHJORZMXHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine is an organic compound with the molecular formula C17H22N2 It is a derivative of aniline, where the phenyl group is substituted with a phenethylamino-methyl group and two methyl groups on the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine typically involves the reaction of 4-(chloromethyl)dimethylaniline with phenethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines with lower oxidation states.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly on the phenyl ring, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or sulfonated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine can be compared with other similar compounds, such as:

    N,N-Dimethylaniline: Lacks the phenethylamino-methyl group, resulting in different chemical properties and applications.

    Phenethylamine: Lacks the dimethylamino group, leading to different reactivity and biological activity.

    4-(Phenethylamino)-aniline: Similar structure but without the dimethyl substitution on the nitrogen atom, affecting its chemical behavior and uses.

Eigenschaften

CAS-Nummer

436099-99-9

Molekularformel

C19H24N2O4

Molekulargewicht

344.4 g/mol

IUPAC-Name

N,N-dimethyl-4-[(2-phenylethylamino)methyl]aniline;oxalic acid

InChI

InChI=1S/C17H22N2.C2H2O4/c1-19(2)17-10-8-16(9-11-17)14-18-13-12-15-6-4-3-5-7-15;3-1(4)2(5)6/h3-11,18H,12-14H2,1-2H3;(H,3,4)(H,5,6)

InChI-Schlüssel

OKMASHJORZMXHS-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)CNCCC2=CC=CC=C2

Kanonische SMILES

CN(C)C1=CC=C(C=C1)CNCCC2=CC=CC=C2.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.